5,6-dichloropyridine-3-sulfonyl Chloride
Overview
Description
Synthesis Analysis
The synthesis of sulfonic acid-functionalized pyridinium chloride ([pyridine-SO3H]Cl) has been reported as a novel Bronsted acidic ionic liquid. This compound has been characterized using various techniques such as FT-IR, 1H and 13C NMR, MS, thermogravimetry, and derivative thermogravimetry. It has been utilized as an efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines and tetrasubstituted imidazoles under solvent-free conditions, demonstrating its versatility in promoting multi-component condensation reactions . Additionally, [pyridine-SO3H]Cl has been used to catalyze the synthesis of tetrahydrobenzo[b]pyran derivatives and bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through one-pot multi-component reactions, showcasing its potential in organic synthesis .
Molecular Structure Analysis
The molecular structure of sulfonic acid-functionalized pyridinium chloride has been elucidated through spectroscopic methods. The presence of the sulfonic acid group attached to the pyridinium ring is confirmed by the characteristic peaks in the FT-IR, 1H and 13C NMR spectra. The stability and reactivity of this compound are influenced by the electron-withdrawing effect of the sulfonic acid group, which is essential for its catalytic activity .
Chemical Reactions Analysis
The chemical reactivity of sulfonic acid-functionalized pyridinium chloride is highlighted by its ability to catalyze various reactions. For instance, it promotes the Knoevenagel-Michael-cyclocondensation tandem reaction, leading to the formation of complex organic molecules such as tetrahydrobenzo[b]pyran derivatives . The compound also facilitates the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, indicating its potential in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonic acid-functionalized pyridinium chloride, such as its thermal stability, have been assessed using thermogravimetric analysis. Its solubility and reusability as a catalyst are important for practical applications in synthesis. The compound's ability to function under solvent-free conditions is particularly advantageous for green chemistry, reducing the need for harmful solvents and minimizing waste .
Scientific Research Applications
Synthesis Methods and Intermediate Applications
5,6-Dichloropyridine-3-sulfonyl chloride serves as a versatile intermediate in the synthesis of various chemically significant compounds. Its applications span from the synthesis of sulfonyl chlorides, an essential component in producing detergents, pharmaceuticals, and dyes, to the creation of novel compounds with potential pharmaceutical applications. One noted method involves the oxidation of thiols and disulfides with chlorine dioxide, providing a convenient and high-yield production process for sulfonyl chlorides without requiring severe reaction conditions (Lezina et al., 2011).
Catalysis and Synthesis of Heterocycles
Research has demonstrated the utility of sulfonic acid-functionalized pyridinium chloride, derived from similar compounds, as an efficient, homogeneous, and reusable catalyst. This catalyst has been employed in the synthesis of hexahydroquinolines and tetrahydrobenzo[a]-xanthen-11-ones, showcasing its role in facilitating one-pot multi-component condensation reactions under solvent-free conditions, thereby highlighting the broader applications of chloropyridine sulfonyl chloride derivatives in organic synthesis (Khazaei et al., 2013); (Moosavi‐Zare et al., 2013).
Novel Compounds and Materials
Further extending its application, 5,6-dichloropyridine-3-sulfonyl chloride is integral to the synthesis of new materials and biologically active compounds. For instance, its derivatives have been used to synthesize novel fluorinated polyamides containing pyridine and sulfone moieties, which exhibit low moisture absorption, high thermal stability, and promising properties for advanced materials applications (Liu et al., 2013). Additionally, its derivatives have been explored for their antimicrobial activity and as surface-active agents, showcasing the broad spectrum of potential applications in medicinal chemistry and materials science (El-Sayed, 2006).
Safety And Hazards
properties
IUPAC Name |
5,6-dichloropyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWIKRWIWIPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406095 | |
Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloropyridine-3-sulfonyl Chloride | |
CAS RN |
98121-40-5 | |
Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.